N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide
Description
N,N-Dimethyl-2-(2-methylpiperazin-1-yl)acetamide is a synthetic acetamide derivative characterized by a piperazine ring substituted with a methyl group at the 2-position and an N,N-dimethylacetamide moiety. Piperazine-containing compounds are widely explored in medicinal chemistry due to their versatility in hydrogen bonding, solubility, and receptor interactions .
Structure
3D Structure
Properties
Molecular Formula |
C9H19N3O |
|---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C9H19N3O/c1-8-6-10-4-5-12(8)7-9(13)11(2)3/h8,10H,4-7H2,1-3H3 |
InChI Key |
AAYGORMLFFNSLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1CC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide typically involves the reaction of N,N-dimethylacetamide with 2-methylpiperazine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The separation and purification of the product are typically achieved through distillation and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetate, while reduction may yield N,N-dimethyl-2-(2-methylpiperazin-1-yl)ethanol.
Scientific Research Applications
Pharmacological Properties
N,N-Dimethyl-2-(2-methylpiperazin-1-yl)acetamide exhibits several pharmacological activities that make it a candidate for therapeutic development:
- Antidepressant and Anxiolytic Effects : The compound has structural similarities to known antidepressants, which suggests potential efficacy in treating mood disorders. Its interaction with serotonin and dopamine receptors indicates a mechanism that could alleviate symptoms of anxiety and depression.
- Anticonvulsant Activity : Research indicates that similar piperazine derivatives have been evaluated for anticonvulsant properties. Studies involving N-phenyl derivatives have shown promising results in animal models of epilepsy, suggesting that modifications to the piperazine structure may enhance anticonvulsant efficacy .
- Antifibrotic and Anti-Angiogenic Properties : The compound's ability to inhibit key kinases involved in fibrosis and angiogenesis positions it as a potential treatment for conditions such as idiopathic pulmonary fibrosis and certain cancers. By targeting vascular endothelial growth factor receptors (VEGFRs), it may help in reducing tumor growth by limiting blood supply.
Case Study 1: Anticonvulsant Activity Evaluation
In a study assessing the anticonvulsant activity of various piperazine derivatives, compounds similar to this compound were screened using the maximal electroshock (MES) test. The results indicated that certain derivatives displayed significant protective effects against seizures, highlighting the potential of this compound class in developing new antiepileptic drugs .
Case Study 2: Therapeutic Potential in Fibrosis
A series of experiments demonstrated that compounds with similar structural characteristics inhibited fibroblast proliferation and extracellular matrix deposition in vitro. This suggests that this compound could be effective in treating fibrotic diseases by targeting specific signaling pathways involved in fibrosis progression.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine/Acetamide Derivatives
(a) N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
- Structure : Features a benzothiazole ring linked to the acetamide and a 4-methylpiperazine.
- Synthesis : Prepared via coupling N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with N-methylpiperazine in DMF using K₂CO₃ .
- Bioactivity : Evaluated for anticancer activity, highlighting the role of the benzothiazole moiety in cytotoxicity .
- Key Difference : The benzothiazole group confers distinct electronic properties compared to the N,N-dimethyl group in the target compound.
(b) N-Phenyl-2-(piperazin-1-yl)acetamide
- Structure : Lacks methyl groups on both the acetamide nitrogen and piperazine ring.
- Properties : Lower lipophilicity due to the unsubstituted phenyl and piperazine groups.
- Hazards : Classified as acutely toxic (oral, Category 4) and a skin irritant, emphasizing the safety impact of substituent choice .
(c) N-(2,3-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- Structure : Incorporates a 4-phenylpiperazine and 2,3-dimethylphenyl group.
Heterocyclic/Acetamide Hybrids
(a) N,N-Dimethyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide (4a)
- Structure : Replaces piperazine with a dihydroimidazolone ring.
- Physicochemical Data :
- Bioactivity : Imidazole derivatives often exhibit antimicrobial or enzyme inhibitory activity, diverging from piperazine-based targets .
(b) N,N-Dimethyl-2-(4-oxopiperidin-1-yl)acetamide
- Structure : Substitutes piperazine with a 4-oxopiperidine ring.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N,N-Dimethyl-2-(2-methylpiperazin-1-yl)acetamide (commonly referred to as DMMPA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article compiles and analyzes the available data on the biological activity of DMMPA, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Pharmacological Activities
DMMPA exhibits a range of pharmacological activities, including:
- Anticonvulsant Activity : Research indicates that DMMPA and its derivatives have shown anticonvulsant properties in various animal models. For instance, compounds with similar structural features have been evaluated for their efficacy in the maximal electroshock (MES) test, demonstrating significant protective effects against seizures .
- Antitumor Effects : Studies have demonstrated that DMMPA can inhibit cell proliferation in certain cancer cell lines. The compound's mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis, particularly through the inhibition of protein kinases .
- Antimicrobial Properties : Preliminary investigations suggest that DMMPA derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the piperazine ring is believed to enhance the interaction with bacterial membranes, leading to increased permeability and subsequent cell death .
Structure-Activity Relationship (SAR)
The biological activity of DMMPA is closely linked to its structural components. Key findings from SAR studies include:
- Dimethylamine Group : The dimethylamine moiety is crucial for enhancing lipophilicity, which facilitates better penetration into biological membranes.
- Piperazine Ring : Variations in the piperazine substituents significantly influence biological activity. For instance, modifications to the piperazine nitrogen can alter binding affinity to target proteins, impacting both potency and selectivity .
Table 1: Summary of Biological Activities of DMMPA Derivatives
| Compound | Activity Type | Model/Cell Line | IC50/Effectiveness |
|---|---|---|---|
| DMMPA | Anticonvulsant | MES Test (mice) | 100 mg/kg |
| DMMPA | Antitumor | Kasumi-1 AML Cells | IC50 = 76.5 ± 21.5 μM |
| DMMPA | Antimicrobial | Staphylococcus aureus | MIC = 15.625 μM |
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased metabolic stability |
| Alteration of Piperazine Substituents | Variable potency against targets |
Case Studies
- Anticonvulsant Evaluation : In a study assessing various piperazine derivatives, DMMPA was found to provide significant protection in MES tests at doses comparable to established antiepileptic drugs like phenytoin . The incorporation of fluorinated groups enhanced anticonvulsant efficacy due to improved lipophilicity.
- Cancer Cell Proliferation Inhibition : A comprehensive study on acute myeloid leukemia cells demonstrated that DMMPA induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .
- Antimicrobial Testing : In vitro assays showed that DMMPA exhibited bactericidal effects against MRSA strains with MIC values comparable to standard antibiotics, suggesting its utility in treating resistant infections .
Q & A
Q. Which advanced characterization techniques resolve ambiguities in polymorph identification?
- Methodological Answer :
- SC-XRD : Resolve unit-cell parameters and space groups.
- Solid-State NMR : Differentiate polymorphs via ¹³C chemical shifts.
- Thermogravimetric Analysis (TGA) : Monitor dehydration/phase transitions.
Pair with Hirshfeld surface analysis (CrystalExplorer) for intermolecular interaction mapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
